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molecular formula C9H7BrN2O B1384377 6-bromo-7-methylquinazolin-4(3H)-one CAS No. 943605-85-4

6-bromo-7-methylquinazolin-4(3H)-one

Cat. No. B1384377
M. Wt: 239.07 g/mol
InChI Key: FKRDXXSLEVUNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989461B2

Procedure details

To a round-bottomed flask were added methanol (70 ml, 91 mmol), glacial acetic acid (70 ml, 1212 mmol), and 7-methylquinazolin-4(3H)-one (14.56 g, 91 mmol). The reaction mixture was stirred at room temperature for 5 min followed by the slow addition of bromine (9.3 ml, 182 mmol). The reaction was stirred at room temperature for 3 h. Volatiles were evaporated under reduced pressure and the resulting crude residue washed with aqueous sodium thiosulfate to remove excess bromine and HBr, then oven dried to afford 6-bromo-7-methylquinazolin-4(3H)-one as light yellow amorphous solid. MS (M+H)+ 239, 241.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
14.56 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO.C(O)(=O)C.[CH3:7][C:8]1[CH:17]=[C:16]2[C:11]([C:12](=[O:18])[NH:13][CH:14]=[N:15]2)=[CH:10][CH:9]=1.[Br:19]Br>>[Br:19][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][C:8]=1[CH3:7])[N:15]=[CH:14][NH:13][C:12]2=[O:18]

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
CO
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
14.56 g
Type
reactant
Smiles
CC1=CC=C2C(NC=NC2=C1)=O
Step Two
Name
Quantity
9.3 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Volatiles were evaporated under reduced pressure
WASH
Type
WASH
Details
the resulting crude residue washed with aqueous sodium thiosulfate
CUSTOM
Type
CUSTOM
Details
to remove excess bromine and HBr
CUSTOM
Type
CUSTOM
Details
oven dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=C2C(NC=NC2=CC1C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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